Afacifenacin
説明
Molecular Structure Analysis
Afacifenacin has a molecular weight of 481.51 and its molecular formula is C27H26F3N3O2 . The structure contains a total of 65 bonds, including 39 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .科学的研究の応用
Imidafenacin's Effects on Muscarinic Acetylcholine Receptors : Imidafenacin, an antagonist for muscarinic acetylcholine (ACh) receptors, is developed for treating overactive bladder. It shows higher affinities for M3 and M1 receptors than the M2 receptor. This suggests Imidafenacin strongly antagonizes M3 and M1 receptors, potentially regulating ACh release and inhibiting bladder smooth muscle contraction (Kobayashi et al., 2007).
Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy : A study using positron emission tomography (PET) compared the binding of antimuscarinic agents like oxybutynin, darifenacin, and imidafenacin in rat brains. It was found that imidafenacin does not significantly bind to muscarinic receptors in the brain at pharmacological doses, suggesting minimal central nervous system side effects (Yoshida et al., 2010).
Long-term Safety and Efficacy of Imidafenacin : Imidafenacin has been shown to have organ selectivity for the bladder over other organs like the salivary glands, colon, heart, and brain. It is effective in treating overactive bladder with a better safety profile compared to other antimuscarinics (Masumori, 2013).
Solifenacin's Bioavailability and Efficacy : Solifenacin, another antimuscarinic agent, demonstrates high absolute bioavailability and is effective in treating overactive bladder symptoms. It shows a high affinity for the M3 receptor, mediating urinary bladder contraction, and is effective in reducing urgency episodes (Kuipers et al., 2004).
Comparison of Antimuscarinics : Comparisons between antimuscarinics like Imidafenacin, Solifenacin, Tolterodine, and others have been made, assessing their efficacy, safety, and bladder selectivity. Imidafenacin often shows higher selectivity and efficacy for bladder over other tissues, suggesting its potential as a more targeted treatment for overactive bladder (Yamazaki et al., 2011).
作用機序
Target of Action
Afacifenacin primarily targets two types of receptors: the Epithelial Sodium Channels (ENaC) and the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play crucial roles in various physiological processes. ENaC is involved in maintaining fluid and electrolyte balance across epithelia, while mAChRs are involved in numerous functions in the nervous system and other tissues.
Mode of Action
this compound acts as a non-selective muscarinic receptor antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors . Additionally, this compound inhibits the bladder afferent pathway through sodium-channel blockade . This dual action can influence various physiological processes, including muscle contraction and nerve impulse transmission.
Pharmacokinetics
Like other small molecule drugs, this compound’s bioavailability, half-life, and clearance rate would be key factors influencing its pharmacokinetics . These properties can affect how quickly this compound is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on muscarinic receptors and its sodium-channel blockade. This could lead to changes in cellular signaling, potentially affecting physiological processes like muscle contraction and nerve impulse transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like this compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity . Additionally, individual factors such as a person’s age, sex, health status, and genetic makeup can influence how a drug like this compound is metabolized and how effective it is.
生化学分析
Biochemical Properties
Afacifenacin plays a significant role in biochemical reactions by interacting with muscarinic receptors . It inhibits the bladder afferent pathway through the sodium-channel blockade .
Cellular Effects
This compound influences cell function by increasing volume and reducing the frequency of urination and incontinence . This indicates that this compound may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with muscarinic receptors, leading to the inhibition of the bladder afferent pathway . This results in changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, this compound has shown to significantly increase bladder capacity and reduce micturition pressure without affecting residual urinary volume
特性
IUPAC Name |
(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMFEAYOMCXAQ-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236616 | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877606-63-8 | |
Record name | Afacifenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFACIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Afacifenacin work to treat overactive bladder (OAB)?
A1: this compound is a new-generation antimuscarinic drug being investigated for its potential in treating OAB []. While the provided research article doesn't delve into the specifics of this compound's mechanism of action, it does mention that antimuscarinics, in general, work by targeting cholinergic receptors. These receptors play a role in bladder muscle contractions. By blocking these receptors, this compound likely helps to reduce bladder muscle spasms and improve OAB symptoms like urgency and frequency.
A2: The research article classifies this compound as one of the "new antimuscarinics" []. This suggests that it primarily acts on muscarinic receptors, similar to other established antimuscarinic medications used for OAB. The mention of nicotinic receptors as a "novel therapeutic target" refers to a different research avenue for OAB treatment, exemplified by the drug dexmecamylamine mentioned in the article.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。